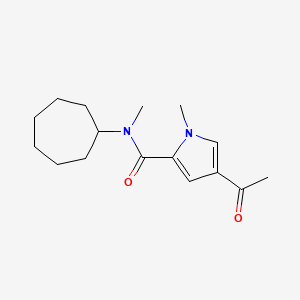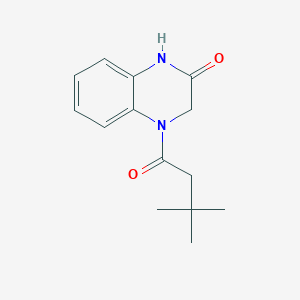
N-(1-phenylcyclobutyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylcyclobutyl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is an important molecule that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of LY-2183240 and has been shown to exhibit promising biological and physiological effects.
作用机制
The exact mechanism of action of N-(1-phenylcyclobutyl)cyclopropanecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for the regulation of anxiety, depression, and addiction. The compound has also been shown to have an effect on the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, resulting in a reduction in anxiety and depression. The compound has also been shown to have an effect on the dopaminergic system, resulting in a reduction in substance abuse and addiction. In addition, N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One of the main advantages of N-(1-phenylcyclobutyl)cyclopropanecarboxamide is its potential as a therapeutic agent for the treatment of anxiety, depression, addiction, and pain. The compound has also been shown to have a good safety profile in animal studies. However, there are some limitations to its use in lab experiments. The compound is relatively expensive and requires specialized equipment and expertise for its synthesis. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
未来方向
There are a number of future directions for the study of N-(1-phenylcyclobutyl)cyclopropanecarboxamide. One potential direction is the optimization of its synthesis method to increase yields and purity. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. In addition, the compound could be studied for its potential as a therapeutic agent for other disorders, such as schizophrenia and bipolar disorder. Finally, the compound could be studied for its potential as a tool for understanding the mechanisms underlying anxiety, depression, addiction, and pain.
合成方法
N-(1-phenylcyclobutyl)cyclopropanecarboxamide is synthesized by reacting 1-phenylcyclobutylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising effects on the central nervous system, particularly in the treatment of anxiety and depression. The compound has also been studied for its potential as a therapeutic agent for the treatment of addiction and substance abuse disorders. In addition, N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have potential applications in the field of pain management and has been studied for its analgesic effects.
属性
IUPAC Name |
N-(1-phenylcyclobutyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13(11-7-8-11)15-14(9-4-10-14)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMJZALDORAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)


![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)



